

An In-Depth Technical Guide to 1,3-Benzoxazol-4-ol

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Compound of Interest

Compound Name: *Benzooxazol-4-ol*

Cat. No.: *B1282544*

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-Benzoxazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its fundamental properties, synthesis, reactivity, and its burgeoning role in the development of novel therapeutic agents.

Core Identification: IUPAC Nomenclature and CAS Registry

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. The compound commonly known as 4-hydroxybenzoxazole is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS) as follows:

Identifier	Value	Source(s)
IUPAC Name	1,3-Benzoxazol-4-ol	[1]
CAS Number	89590-22-7	[1]
Molecular Formula	C ₇ H ₅ NO ₂	[1]
Molecular Weight	135.12 g/mol	[1]
Synonyms	4-Hydroxybenzoxazole, Benzooxazol-4-ol	[1]

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole core is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrent in molecules with a wide range of biological activities.[2][3] This is attributed to its rigid, planar structure and the presence of hydrogen bond acceptors (nitrogen and oxygen atoms), which facilitate interactions with various biological targets.[3] Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4][5]

The introduction of a hydroxyl group at the 4-position of the benzoxazole ring, as in 1,3-Benzoxazol-4-ol, offers a key functional handle for further molecular elaboration. This hydroxyl group can act as both a hydrogen bond donor and acceptor, and its presence can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis and Characterization

The synthesis of the benzoxazole ring system is a well-established area of organic chemistry.[6] A common and effective strategy involves the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivative.[7]

General Synthetic Approach

A prevalent method for synthesizing benzoxazole derivatives is the reaction of an o-aminophenol with a suitable electrophile, such as a carboxylic acid, aldehyde, or acid chloride,

often under acidic or dehydrating conditions.[6][7] Microwave-assisted organic synthesis has emerged as a rapid and efficient alternative to conventional heating for these transformations.

Caption: Generalized workflow for the synthesis of benzoxazole derivatives.

Postulated Synthesis of 1,3-Benzoxazol-4-ol

While a specific, detailed experimental protocol for the synthesis of 1,3-Benzoxazol-4-ol is not readily available in the reviewed literature, a plausible synthetic route would involve the reaction of 2-amino-3-hydroxy-phenol with formic acid or a derivative. The formic acid equivalent would provide the C2 carbon of the oxazole ring.

Spectroscopic Characterization

The structural elucidation of 1,3-Benzoxazol-4-ol and its derivatives relies heavily on modern spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns providing information about their relative positions. The hydroxyl proton would likely appear as a broad singlet.
 - ^{13}C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms of the benzoxazole core. The chemical shifts of the carbons in the aromatic ring and the oxazole moiety are indicative of the electronic environment within the molecule.[8]
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretching of the hydroxyl group, C-O and C=N stretching vibrations of the oxazole ring, and C=C stretching of the aromatic ring.[9][10]
- Mass Spectrometry (MS): Mass spectrometry would provide the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern can offer further structural insights.[11][12]

Reactivity of the 1,3-Benzoxazol-4-ol Scaffold

The chemical reactivity of 1,3-Benzoxazol-4-ol is dictated by the interplay of the aromatic benzene ring, the heterocyclic oxazole ring, and the appended hydroxyl group.

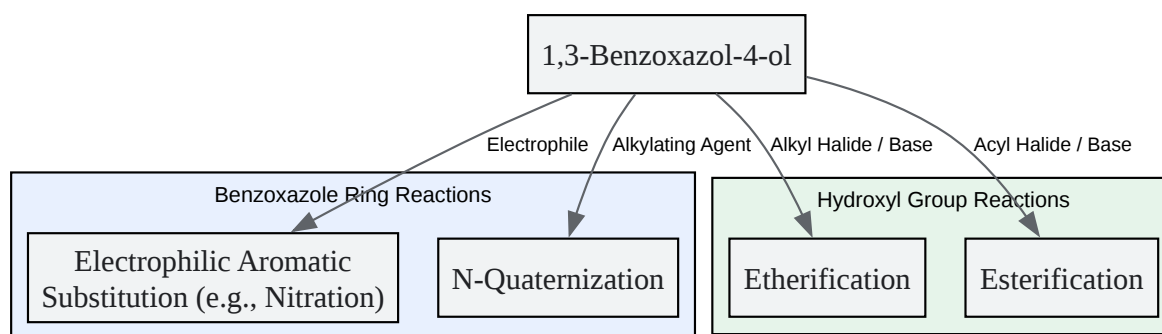
Reactions of the Benzoxazole Ring

The benzoxazole ring system is aromatic and relatively stable.^[13] It can undergo electrophilic aromatic substitution on the benzene ring, with the position of substitution influenced by the directing effects of the fused oxazole ring and the hydroxyl group. Nitration of the parent benzoxazole, for instance, typically occurs at the 6-position.^[13] The nitrogen atom in the oxazole ring can be quaternized with alkylating agents.^[14]

Reactivity of the 4-Hydroxyl Group

The phenolic hydroxyl group at the 4-position is a key site for functionalization. It can undergo a variety of reactions common to phenols, including:

- **Etherification:** Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers.
- **Esterification:** Acylation with acid chlorides or anhydrides to produce esters.
- **O-Alkylation and O-Acylation:** These reactions are fundamental in medicinal chemistry for modifying the polarity, solubility, and metabolic stability of a lead compound.



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Caption: Key reaction pathways for the 1,3-Benzoxazol-4-ol scaffold.

Applications in Drug Development and Research

The benzoxazole scaffold is a cornerstone in the development of a multitude of therapeutic agents.^[5] Derivatives of this heterocyclic system have been investigated for a wide array of pharmacological activities.

Anticancer Activity

Numerous benzoxazole derivatives have been synthesized and evaluated for their potential as anticancer agents.^[4] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases.^[4]

Anti-inflammatory Properties

The anti-inflammatory potential of benzoxazole derivatives is another area of active research.^[4] Some compounds have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase (COX).

Antimicrobial and Antifungal Applications

The benzoxazole nucleus is present in several compounds with potent antibacterial and antifungal properties.^[5] These compounds can target various cellular processes in microorganisms, leading to growth inhibition or cell death.

The presence of the 4-hydroxyl group on the benzoxazole ring in 1,3-Benzoxazol-4-ol provides a strategic point for the synthesis of libraries of derivatives. These libraries can then be screened for a wide range of biological activities, facilitating the discovery of new drug candidates.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1,3-Benzoxazol-4-ol is not readily available, safety precautions should be based on the data for structurally related benzoxazole compounds.^{[15][16]}

- General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.^[15]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16]
- First Aid:
 - In case of skin contact: Wash with plenty of soap and water.[15]
 - In case of eye contact: Rinse cautiously with water for several minutes.[15]
 - If inhaled: Move the person to fresh air.[15]
 - If swallowed: Rinse mouth with water.[15]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]

It is imperative to consult the specific MSDS for any benzoxazole derivative before use and to handle all chemicals with the appropriate precautions.

Conclusion and Future Perspectives

1,3-Benzoxazol-4-ol is a valuable building block in the field of medicinal chemistry. Its benzoxazole core imparts a wide range of potential biological activities, while the 4-hydroxyl group offers a versatile handle for synthetic modification. Further research into the synthesis of novel derivatives of 1,3-Benzoxazol-4-ol and the exploration of their pharmacological properties holds significant promise for the discovery of new and effective therapeutic agents. The continued investigation of the structure-activity relationships of this class of compounds will be crucial in guiding the design of future drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

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